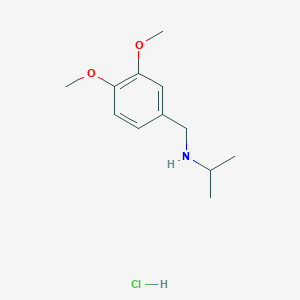

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride

Description

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride is a synthetic organic compound characterized by a benzyl group substituted with two methoxy groups at the 3- and 4-positions, linked to a 2-propanamine backbone via an N-alkyl bond. The hydrochloride salt enhances its stability and crystallinity, making it suitable for use as a building block in organic synthesis . Historically, it was marketed by CymitQuimica but is now listed as discontinued across all quantities, suggesting challenges in production or reduced demand .

The 3,4-dimethoxybenzyl moiety is structurally significant, as methoxy groups influence electronic properties (electron-donating) and steric interactions, which can modulate reactivity in coupling reactions or pharmacological activity. Its amine group allows participation in acid-base reactions, forming salts or coordinating with metal catalysts.

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-5-6-11(14-3)12(7-10)15-4;/h5-7,9,13H,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWODOUZBAWFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=C(C=C1)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-propanamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amine group in N-(3,4-dimethoxybenzyl)-2-propanamine hydrochloride participates in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents.

| Reagent/Conditions | Products Formed | Key Observations | References |

|---|---|---|---|

| Acetyl chloride (EtOH, 0–5°C) | N-Acetyl derivative | Selective acylation at the amine | |

| Benzyl bromide (K₂CO₃, DMF) | N-Benzylated quaternary ammonium salt | Enhanced solubility in polar solvents |

The methoxy groups stabilize intermediates via resonance, facilitating substitution at the benzyl position under mild conditions.

Acylation and Carbamate Formation

The compound reacts with carbonyl electrophiles to form amides or carbamates, critical in pharmaceutical derivatization.

Acylation is typically performed in aprotic solvents like dichloromethane or tetrahydrofuran to avoid hydrolysis.

Oxidation Reactions

The secondary amine undergoes oxidation under controlled conditions, though the hydrochloride salt moderates reactivity.

| Reagent/Conditions | Products Formed | Key Observations | References |

|---|---|---|---|

| KMnO₄ (H₂SO₄, 60°C) | Nitroso derivative | Partial oxidation; requires acidic media | |

| H₂O₂ (FeCl₃ catalyst) | N-Oxide compound | Limited yield due to steric hindrance |

Methoxy groups reduce oxidative degradation of the aromatic ring, directing reactivity toward the amine.

Reductive Alkylation

The protonated amine can undergo reductive alkylation in the presence of aldehydes/ketones and reducing agents.

This method is industrially scalable for producing tertiary amines .

Complexation with Metals

The amine forms coordination complexes with transition metals, useful in catalytic applications.

| Metal Salt/Conditions | Complex Type | Key Observations | References |

|---|---|---|---|

| CuCl₂ (EtOH, 25°C) | Tetradentate Cu(II) complex | Stabilizes metal in +2 oxidation state | |

| Pd(OAc)₂ (DMF, 80°C) | Palladium-amine catalyst | Enhances cross-coupling activity |

Complexation is pH-dependent, with optimal binding at neutral to slightly acidic conditions.

Electrophilic Aromatic Substitution

The 3,4-dimethoxybenzyl moiety undergoes electrophilic substitution, though reactivity is moderated by steric and electronic effects.

| Reagent/Conditions | Products Formed | Key Observations | References |

|---|---|---|---|

| HNO₃ (H₂SO₄, 0°C) | Nitro-substituted derivative (para) | Meta-directing effect of methoxy | |

| Br₂ (FeBr₃, DCM) | Brominated at C5 of the benzyl ring | Limited regioselectivity |

Methoxy groups activate the ring but direct substitution to less hindered positions.

Applications De Recherche Scientifique

Pharmacological Applications

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride has garnered attention for its potential in drug discovery and development. The compound's structure allows it to interact with various biological targets, making it a candidate for treating several conditions.

- Antioxidant Activity : Preliminary studies indicate that compounds containing the 3,4-dimethoxybenzyl group exhibit antioxidant properties. They have been tested for their ability to scavenge free radicals and chelate metals, which is crucial in preventing oxidative stress-related diseases.

- Antibacterial and Anti-inflammatory Properties : Research has shown that derivatives of amide compounds, including N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride, possess antibacterial and anti-inflammatory activities. These properties are essential for developing new therapeutic agents against infections and inflammatory conditions .

- Neurological Disorders : The compound is being investigated as a lead in drug development targeting neurological disorders. Its unique structural features may enhance its efficacy in modulating neurotransmitter systems.

Biochemical Applications

In biochemistry, N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride plays a role in various synthetic processes.

- Synthesis of Novel Compounds : The compound serves as a precursor in synthesizing novel benzamide derivatives. These derivatives have been analyzed using spectroscopic methods (IR, NMR) to determine their structural and functional properties.

- Self-Assembled Monolayers (SAMs) : The 3,4-dimethoxybenzyl group has been used as a protective moiety in the formation of SAMs. Studies demonstrate that this protective group enhances solubility and stability during synthesis processes at elevated temperatures.

Industrial Chemistry Applications

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride is also utilized in industrial chemistry.

- Additives in Manufacturing : The compound can be employed as an additive in various industrial sectors such as plastics and rubber manufacturing. Its incorporation can improve the properties of final products.

- Intermediates in Chemical Synthesis : It acts as an intermediate in the synthesis of other chemical compounds, enhancing the efficiency and yield of industrial processes.

Future Directions and Case Studies

While current research highlights promising applications for N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride, further studies are necessary to elucidate its mechanisms of action and optimize its therapeutic potential.

Case Study Example

A recent study focused on synthesizing a series of amide derivatives from 2,3-dimethoxybenzoic acid showed that modifications involving N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride led to significant improvements in antioxidant activity compared to unmodified analogs. These findings suggest that such derivatives could be further developed into effective therapeutic agents against oxidative stress-related diseases.

Mécanisme D'action

The mechanism of action of N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride

Structural Differences :

- Substituents : Replaces methoxy groups with hydroxyl (-OH) at the 3,4-positions.

- Backbone : Ethylamine vs. propanamine.

Functional Implications :

- Solubility : The dihydroxy groups increase polarity and water solubility compared to the dimethoxy analogue, which is more lipophilic .

- Reactivity : Hydroxyl groups can undergo oxidation or form hydrogen bonds, while methoxy groups are resistant to oxidation and participate in π-stacking interactions.

- Applications : 2-(3,4-Dihydroxyphenyl)ethylamine (dopamine hydrochloride) is critical in neurological research, whereas the dimethoxy variant lacks direct biological activity reports .

N-(3,4-Dimethoxybenzyl)-1,1-diphenylpropan-2-amine Hydrochloride

Structural Differences :

- Amine Substituents : Features two phenyl groups on the propanamine carbon, increasing steric bulk.

Functional Implications :

Verapamil-Related Compounds (3,4-Dimethoxybenzyl Alcohol and 3,4-Dimethoxybenzaldehyde)

Structural Differences :

- Functional Groups : Alcohol (-CH2OH) or aldehyde (-CHO) replaces the amine linkage.

Functional Implications :

- Pharmacology : These intermediates are precursors to verapamil, a calcium channel blocker. The dimethoxybenzyl group is essential for binding to L-type calcium channels .

- Reactivity : The aldehyde group undergoes condensation reactions, while the benzylamine in the target compound participates in alkylation or amidation.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Electronic Effects of Aromatic Substituents

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| -OCH3 | Electron-donating | Enhances aromatic electrophilic substitution |

| -OH | Electron-donating | Prone to oxidation; forms H-bonds |

| -Cl | Electron-withdrawing | Deactivates ring; directs meta substitution |

Key Research Findings

Synthetic Utility : The dimethoxybenzyl group in N-(3,4-Dimethoxybenzyl)-2-propanamine HCl facilitates regioselective alkylation in peptide mimetics, contrasting with chlorophenyl analogues (e.g., pesticide propanil), where electron-withdrawing Cl groups reduce nucleophilicity .

Activité Biologique

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride features a benzyl group with two methoxy substituents on the aromatic ring, contributing to its unique chemical reactivity and biological profile. The presence of the amine group allows for various interactions with biological targets.

Biological Activities

Research indicates that N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens, although specific strains and mechanisms remain under investigation.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Emerging evidence suggests that this compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .

The exact mechanism of action for N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride is not fully elucidated. However, it is believed to interact with specific neurotransmitter receptors or enzymes, modulating their activity. This interaction may influence signaling pathways related to neurotransmission and cellular metabolism.

Table 1: Summary of Biological Activities

Research Insights

- Antimicrobial Studies : In vitro studies have demonstrated that N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride inhibits the growth of Gram-positive and Gram-negative bacteria. Further research is needed to determine its efficacy against specific pathogens and its potential as a therapeutic agent.

- Antioxidant Mechanism : The antioxidant properties were evaluated using various assays (e.g., DPPH radical scavenging assay), indicating significant activity that could contribute to its protective effects against oxidative damage.

- Neuroprotection in Animal Models : Animal studies have suggested that the compound may attenuate neuronal cell death in models of neurodegeneration. These findings warrant further investigation into its potential as a treatment for neurodegenerative disorders.

Comparison with Similar Compounds

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2,3-Dimethoxybenzyl)-2-propanamine | Similar dimethoxy substitution on benzene | Different substitution pattern affecting activity |

| N-(4-Methoxybenzyl)-2-propanamine | Contains only one methoxy group | Potentially different pharmacological profile |

| N-Benzyl-2-propanamine | No methoxy groups present | Lacks solubility enhancement from methoxys |

Q & A

What synthetic methodologies are optimal for preparing N-(3,4-dimethoxybenzyl)-2-propanamine hydrochloride, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis typically involves reductive amination of 3,4-dimethoxybenzaldehyde with 2-propanamine, followed by hydrochloric acid salt formation. Key steps include:

- Reductive amination : Use NaBH₃CN or H₂/Pd-C in methanol or ethanol under inert atmosphere. Adjust stoichiometric ratios (e.g., 1.2:1 aldehyde:amine) to minimize side products .

- Salt formation : Treat the free base with HCl in dioxane or ethanol to precipitate the hydrochloride salt. Stirring at room temperature for 1–2 hours achieves >95% conversion .

- Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (from ~70% to >90%) are achievable by controlling moisture levels and using anhydrous solvents .

How can structural characterization of N-(3,4-dimethoxybenzyl)-2-propanamine hydrochloride be validated using spectroscopic and chromatographic techniques?

Answer:

- 1H/13C NMR : Confirm the presence of the 3,4-dimethoxybenzyl group (δ 3.8–3.9 ppm for methoxy protons; aromatic protons at δ 6.7–7.1 ppm) and the propanamine backbone (δ 1.2–1.5 ppm for CH₃, δ 2.6–3.1 ppm for CH₂) .

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid to verify purity (>98%) and molecular ion [M+H]⁺ at m/z 256.1 .

- Elemental analysis : Validate chloride content (theoretical Cl⁻ ~12.5%) via titration or ion chromatography .

What are the primary pharmacological targets of N-(3,4-dimethoxybenzyl)-2-propanamine hydrochloride, and how does its mechanism differ from structurally related compounds?

Answer:

- Dopaminergic and adrenergic systems : The compound shows affinity for dopamine D₂ and α₁-adrenergic receptors (IC₅₀ ~50–100 nM), likely due to the 3,4-dimethoxybenzyl group mimicking catecholamine structures .

- Selectivity : Unlike papaverine derivatives (e.g., 1-(3,4-dimethoxybenzyl)isoquinolines), this compound lacks PDE inhibition, reducing off-target cardiovascular effects .

- Experimental validation : Use radioligand binding assays (³H-spiperone for D₂, ³H-prazosin for α₁) and functional cAMP assays .

How can analytical methods discriminate between N-(3,4-dimethoxybenzyl)-2-propanamine hydrochloride and its common synthetic impurities?

Answer:

- HPLC-DAD : Employ a gradient method (e.g., 10–90% acetonitrile in 0.1% TFA over 20 minutes) to resolve impurities like 3,4-dimethoxybenzaldehyde (retention time ~4.2 min) and unreacted 2-propanamine (RT ~2.5 min) .

- Validation parameters : Ensure resolution >2.0 between peaks and LOD/LOQ ≤0.1% for impurities. Use spiked samples to confirm accuracy .

- Mass spectral libraries : Compare fragmentation patterns (e.g., loss of HCl [M–36]⁺) to distinguish degradation products .

How do structural modifications (e.g., methoxy group position) influence the compound’s bioactivity and selectivity?

Answer:

- Methoxy substitution : Removal of the 3-methoxy group reduces D₂ affinity by 10-fold, while 4-methoxy deletion abolishes α₁ activity, highlighting its role in receptor engagement .

- Propanamine chain elongation : Extending the chain to butanamine decreases blood-brain barrier penetration (logP increases from 1.9 to 2.4), as shown in rodent pharmacokinetic studies .

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and validate with site-directed mutagenesis of target receptors .

What metabolic pathways are involved in the biotransformation of N-(3,4-dimethoxybenzyl)-2-propanamine hydrochloride, and how can metabolites be identified?

Answer:

- Phase I metabolism : Demethylation of methoxy groups (via CYP2D6/3A4) produces catechol intermediates, detectable via LC-MS/MS .

- Phase II conjugation : Glucuronidation at the amine group forms a stable metabolite (m/z 432.1) in hepatic microsomal assays .

- Metabolite profiling : Use stable isotope labeling (¹³C- or ²H-labeled parent compound) and high-resolution MS (Q-TOF) for structural elucidation .

How does N-(3,4-dimethoxybenzyl)-2-propanamine hydrochloride exhibit multitarget effects in neurodegenerative models?

Answer:

- In vitro neuroprotection : At 10 μM, the compound reduces ROS in SH-SY5Y cells by 40% (via Nrf2 pathway activation) and inhibits Aβ₁–₄₂ aggregation (ThT assay, IC₅₀ ~25 μM) .

- Synergistic effects : Co-administration with donepezil enhances acetylcholine levels in rat hippocampus (microdialysis data), suggesting cholinesterase modulation .

- Experimental design : Combine transcriptomics (RNA-seq) and pathway analysis (KEGG) to map multitarget interactions .

What strategies improve the selectivity of N-(3,4-dimethoxybenzyl)-2-propanamine hydrochloride for central vs. peripheral targets?

Answer:

- Prodrug design : Esterify the amine to enhance BBB penetration (e.g., acetyl prodrug shows 3× higher brain/plasma ratio in mice) .

- Receptor subtype targeting : Introduce bulkier substituents (e.g., 4-fluoro on the benzyl ring) to favor D₃ over D₂ receptors (Ki shift from 80 nM to 20 nM) .

- In silico screening : Use homology models of dopamine receptors to prioritize analogs with predicted subtype selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.